

Crystal Structure & Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lisinopril dihydrate

CAS No.: 83915-83-7

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The single-crystal X-ray structure of **Lisinopril Dihydrate** was first determined in a 2013 study, which revealed its double zwitterionic character in the solid state [1] [2].

Table 1: Single-Crystal X-Ray Diffraction Data for Lisinopril Dihydrate

Parameter	Value
Crystal System	Monoclinic
Space Group	P2(1) [1] [2]
Unit Cell Parameters	
- a	14.550(2) Å [1] [2]
- b	5.8917(8) Å [1] [2]
- c	14.238(2) Å [1] [2]
- β	112.832(3)° [1] [2]
Temperature	173(2) K [1] [2]
Z (Molecules/Unit Cell)	2 [1] [2]

Solid-form screening of the commercial dihydrate led to the discovery of new anhydrous and amorphous forms [1] [2]. These new forms showed significant differences in their properties, most notably in their intrinsic dissolution rates (IDR), which is a critical factor for drug bioavailability.

Table 2: Properties of Lisinopril Solid Forms

Solid Form	Key Characteristics	Intrinsic Dissolution Rate (IDR)
Dihydrate	Commercial form; stable crystalline structure [1] [2].	$4.8 \pm 0.2 \text{ mg cm}^{-2} \text{ min}^{-1}$ [2]
Anhydrous	New form derived from dehydration; distinct PXRD pattern [1] [2].	Information not specified in search results
Amorphous	Lack of long-range molecular order; prepared via methods like freeze-drying [2] [3].	$12.5 \pm 0.3 \text{ mg cm}^{-2} \text{ min}^{-1}$ [2]

Experimental Methodologies for Characterization

The following techniques are standard for the comprehensive solid-state characterization of pharmaceutical compounds like lisinopril.

1. Solid Form Screening

- **Purpose:** To discover and identify all possible crystalline and amorphous forms of a drug substance (polymorphs, solvates, hydrates).
- **Methods:**
 - **Recrystallization:** Dissolve the commercial dihydrate from various solvents under controlled conditions (e.g., varying temperature, evaporation rate) [1] [2].
 - **Vapor Exposure:** Expose the dehydrated form (anhydrous or amorphous) to different organic vapors or humidity to induce transformation or re-hydration [1].

2. Thermal Analysis

- **Techniques:** Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often used simultaneously (TGA/DSC) [1] [2].
- **Purpose:**

- **DSC:** Measures enthalpy changes during thermal events, identifying melting points, glass transitions, and dehydration temperatures.
- **TGA:** Quantifies mass loss upon heating, directly measuring the loss of water molecules during dehydration of the dihydrate [2].

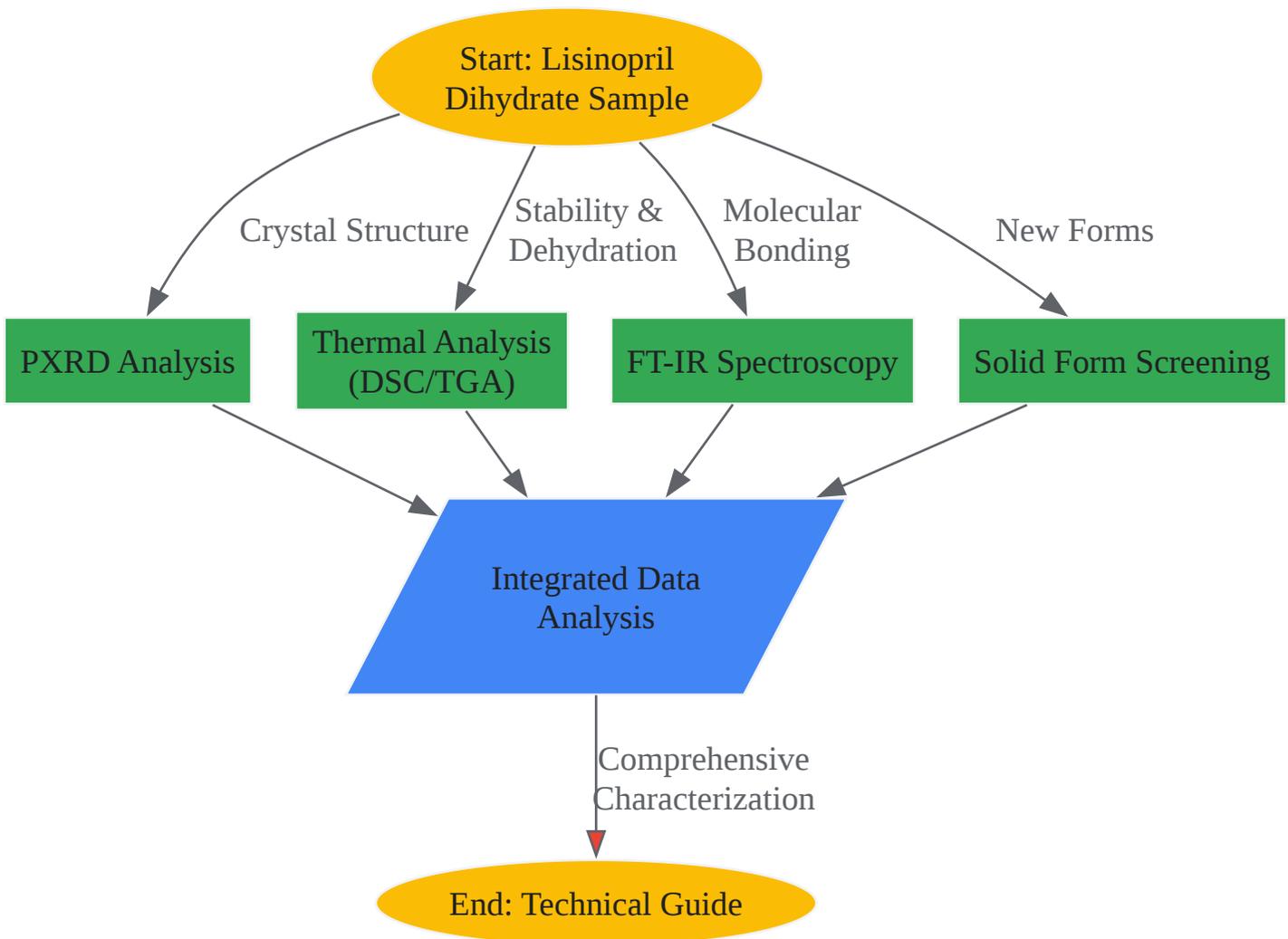
3. Structural and Spectroscopic Analysis

- **Powder X-ray Diffraction (PXRD)**
 - **Purpose:** To "fingerprint" the crystalline structure, identify different solid forms, and monitor structural changes during processes like dehydration [1] [4] [2].
 - **Application:** Used in both constant temperature and programmed temperature (variable-temperature PXRD) modes to study stability and phase transitions [1] [2].
- **Fourier-Transform Infrared (FT-IR) Spectroscopy**
 - **Purpose:** Provides information on molecular vibrations and functional groups, helping to identify zwitterionic states and hydrogen bonding patterns [1] [2] [3].

Dehydration Mechanism and Pathway

The dehydration process of **Lisinopril Dihydrate** has been specifically investigated. One study used *ab initio* powder X-ray diffraction analysis to understand the mechanism of the dehydration-hydration processes, providing insight into the structural changes at the atomic level when water is removed or re-absorbed [4].

The relationship between the key characterization techniques and the information they provide can be visualized in a typical experimental workflow:



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Considerations for Research & Development

- **Dissolution Advantage:** The significantly higher IDR of the amorphous form suggests potential for enhanced bioavailability, which is a key consideration in formulation development [2].
- **Stability & Interconversion:** Understanding the dehydration-hydration mechanism is crucial for predicting and controlling the physical stability of the drug substance during manufacturing and storage [4].
- **Complex Characterization:** No single technique is sufficient. A full understanding requires correlating data from PXRD, thermal, and spectroscopic methods to build a complete picture of the solid-state properties [1] [2].

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